![molecular formula C7H13NO B7901804 2-Ethyl-piperidin-4-one](/img/structure/B7901804.png)
2-Ethyl-piperidin-4-one
Overview
Description
2-Ethyl-piperidin-4-one is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications : N-substituted derivatives of 2-ethyl-piperidin-4-one have been synthesized and exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Inhibitors of Acetylcholinesterase : Derivatives of 2-ethyl-piperidin-4-one have shown potent anti-acetylcholinesterase (anti-AChE) activity, making them potential candidates for treating conditions like Alzheimer's disease. Some compounds have shown significant selectivity for AChE over butyrylcholinesterase (BuChE) (Sugimoto et al., 1992; Sugimoto et al., 1990).
Potential for Treating Neurological Disorders : Certain derivatives based on 2-ethyl-piperidin-4-one have shown affinity for dopamine, serotonin, and norepinephrine transporters, suggesting their potential for treating neurological disorders like drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
Antioxidant and DNA Binding Studies : Some derivatives of 2-ethyl-piperidin-4-one have been synthesized and found to possess moderate antioxidant activities. Additionally, these compounds have shown good binding affinity with DNA, which could be relevant for pharmaceutical applications (Mohanraj & Ponnuswamy, 2018).
Synthesis of Hyperbranched Polymers : 2-Ethyl-piperidin-4-one has been used in the synthesis of a hyperbranched polymer with a 100% degree of branching, indicating potential applications in materials science (Sinananwanich et al., 2009).
Development of Anticancer Agents : Certain derivatives of 2-ethyl-piperidin-4-one have been evaluated as promising anticancer agents. Some compounds showed low IC50 values, indicating strong anticancer properties relative to standard drugs (Rehman et al., 2018).
Synthesis of Novel Amide and Urea Derivatives : Research has been conducted on the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense, a pathogen causing human African trypanosomiasis (Patrick et al., 2016).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, derivatives of 2-ethyl-piperidin-4-one, have been synthesized and found to inhibit Mycobacterium tuberculosis GyrB ATPase assay (Jeankumar et al., 2013).
properties
IUPAC Name |
2-ethylpiperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEIRMLCUYRJCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-piperidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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